molecular formula C18H25N3OS B13743095 2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 22833-31-4

2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B13743095
CAS No.: 22833-31-4
M. Wt: 331.5 g/mol
InChI Key: SLYDRIZHGRYNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[3,2-a]benzimidazol-3(2H)-ones are heterocyclic compounds characterized by a fused thiazole-benzimidazole core. The compound 2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one features a unique di-sec-butylamino methyl substituent at the 2-position of the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold.

These derivatives are synthesized via condensation reactions, cycloadditions, or nucleophilic substitutions, with modifications at the 2-position being critical for tailoring pharmacological properties .

Properties

CAS No.

22833-31-4

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

2-[[di(butan-2-yl)amino]methyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H25N3OS/c1-5-12(3)20(13(4)6-2)11-16-17(22)21-15-10-8-7-9-14(15)19-18(21)23-16/h7-10,12-13,16H,5-6,11H2,1-4H3

InChI Key

SLYDRIZHGRYNEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC1C(=O)N2C3=CC=CC=C3N=C2S1)C(C)CC

Origin of Product

United States

Biological Activity

The compound 2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a notable member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused to a benzimidazole moiety, with a di-sec-butylamino group at the 2-position of the thiazole. This unique structure contributes to its chemical behavior and biological activities. The molecular formula is C18H25N3OSC_{18}H_{25}N_{3}OS and its structure can be represented as follows:

Structure 2((Disecbutylamino)methyl)thiazolo(3,2a)benzimidazol3(2H)one\text{Structure }this compound

Anticancer Properties

Research indicates that thiazolo[3,2-a]benzimidazoles, including this compound, exhibit significant anticancer activity. A study demonstrated that derivatives of this class could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7 (Breast)
Compound B10.0HeLa (Cervical)
This compoundTBDTBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit key enzymes involved in cancer progression, such as tyrosinase and topoisomerases.
  • Induction of Apoptosis : Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle, particularly at the G1/S checkpoint.

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit other pharmacological effects:

  • Antimicrobial Activity : Some thiazolo[3,2-a]benzimidazoles have displayed antibacterial and antifungal properties.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.

Case Studies

Several case studies highlight the efficacy of thiazolo[3,2-a]benzimidazoles:

  • Study on Anticancer Activity :
    • Researchers synthesized several derivatives and tested their activity against human cancer cell lines. The study found that modifications in the side chains significantly influenced potency.
  • Tyrosinase Inhibition Study :
    • A comparative analysis showed that certain analogs exhibited stronger inhibition than conventional inhibitors like kojic acid. The IC50 values ranged from 0.08 µM to 17.62 µM depending on structural modifications.

Comparison with Similar Compounds

The biological and chemical profiles of thiazolo[3,2-a]benzimidazol-3(2H)-ones are highly substituent-dependent. Below is a comparative analysis of key derivatives:

Key Observations:
  • Electron-Withdrawing Groups (e.g., Cl, I): Enhance binding to enzymatic targets (e.g., NPP1, H+/K+-ATPase) via polar interactions .
  • Aromatic Substituents (e.g., benzylidene): Improve π-π stacking in crystal structures, influencing stability and intermolecular interactions .

Drug Discovery

  • NPP1 Inhibition : The 5-iodofuranyl derivative (Ki = 467 nM) is a lead candidate for treating disorders linked to nucleotide metabolism .
  • Antiparasitic Activity : 2-(3-Chlorophenyl)methylene derivatives exhibit superior activity against Trichinella spiralis compared to albendazole .
  • Antiulcer Agents : Derivatives with arylidenes inhibit gastric H+/K+-ATPase, reducing acid secretion .

Structural Insights

  • X-ray crystallography of analogs (e.g., 4-chlorobenzylidene derivative) reveals near-planar geometries, facilitating π-π interactions critical for target binding .
  • Allyloxy and methoxy groups enhance solubility without compromising activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.